molecular formula C12H19BN2O3 B13909357 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13909357
M. Wt: 250.10 g/mol
InChI Key: DFYXOPUKVITYML-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a boronic ester group at position 5, a methoxy substituent at position 4, and a methyl group at position 6. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, a critical transformation in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

IUPAC Name

4-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C12H19BN2O3/c1-8-9(10(16-6)15-7-14-8)13-17-11(2,3)12(4,5)18-13/h7H,1-6H3

InChI Key

DFYXOPUKVITYML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically follows a multi-step approach involving:

  • Construction of the pyrimidine core with appropriate substituents.
  • Introduction of the boronate ester group via borylation.
  • Functional group manipulations to install the methoxy and methyl substituents.

This approach leverages palladium-catalyzed cross-coupling reactions and classical heterocyclic chemistry techniques.

Formation of the Pyrimidine Core

The pyrimidine ring is generally synthesized starting from readily available precursors such as substituted pyrimidine derivatives or halogenated pyrimidines. The methyl group at the 6-position can be introduced either by using methyl-substituted starting materials or by selective alkylation reactions.

A representative synthetic route involves:

  • Starting from 4-chloro-6-methylpyrimidine or similar halogenated pyrimidines.
  • Substitution of the 4-position halogen with a methoxy group through nucleophilic aromatic substitution using sodium methoxide or potassium methoxide in a polar aprotic solvent such as dimethylformamide (DMF).

This step yields the 4-methoxy-6-methylpyrimidine intermediate, setting the stage for borylation at the 5-position.

Introduction of the Boronate Ester Group (Borylation)

The key step in the synthesis is the installation of the boronate ester group at the 5-position of the pyrimidine ring. This is typically achieved via a palladium-catalyzed borylation reaction, using reagents such as bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin).

Typical conditions include:

  • Catalyst: Pd(dppf)Cl2·DCM (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene)
  • Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3)
  • Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
  • Temperature: 65–80 °C
  • Reaction time: 12–24 hours

The reaction proceeds via oxidative addition of the aryl halide (usually bromide or chloride at the 5-position) to the palladium catalyst, transmetallation with the boron reagent, and reductive elimination to form the aryl boronate ester.

Representative Synthetic Procedure

A detailed example adapted from literature on similar pyrimidine derivatives is as follows:

Step Reagents and Conditions Description
1 4-chloro-6-methylpyrimidine + sodium methoxide, DMF, 80 °C, 6 h Nucleophilic substitution to install methoxy group at 4-position
2 4-methoxy-6-methyl-5-bromopyrimidine + bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, KOAc, THF, 65 °C, 18 h Palladium-catalyzed borylation to introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at 5-position
3 Purification by column chromatography Isolation of pure 4-methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Reaction Mechanism Insights

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring facilitates displacement of the 4-chloride by methoxide ion, forming the 4-methoxy substituent.
  • Palladium-Catalyzed Borylation: The catalytic cycle involves oxidative addition of the 5-bromo substituent to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.

Optimization and Variations

  • Catalyst Loading: Typically 2–5 mol% of Pd(dppf)Cl2·DCM is used; lower loadings may reduce yield.
  • Base Selection: Potassium acetate is preferred for its mildness and efficiency; stronger bases may cause side reactions.
  • Solvent Effects: Polar aprotic solvents like THF or dioxane enhance solubility and reaction rates.
  • Temperature: Elevated temperatures (65–80 °C) are necessary for efficient borylation.

Data Table: Summary of Key Reaction Parameters

Parameter Typical Value/Range Notes
Starting material 4-chloro-6-methylpyrimidine Commercially available or synthesized
Methoxylation reagent Sodium methoxide or potassium methoxide Nucleophilic substitution agent
Borylation reagent Bis(pinacolato)diboron (B2pin2) Boron source for borylation
Catalyst Pd(dppf)Cl2·DCM (2–5 mol%) Palladium catalyst
Base Potassium acetate (KOAc) Mild base for borylation
Solvent Tetrahydrofuran (THF) or 1,4-dioxane Polar aprotic solvents
Temperature 65–80 °C Required for efficient borylation
Reaction time 12–24 hours Depends on scale and conditions
Yield 60–85% After purification

Research Findings and Literature Support

  • The use of bis(pinacolato)diboron in palladium-catalyzed borylation of halopyrimidines is well documented and provides high regioselectivity and yields for the 5-position substitution.
  • Methoxylation of halopyrimidines via nucleophilic aromatic substitution is a classical and reliable method for introducing electron-donating groups on the pyrimidine ring.
  • Optimization studies indicate that the combination of Pd(dppf)Cl2·DCM catalyst and potassium acetate base in THF solvent at moderate temperatures affords the best balance of yield and purity.
  • The resulting boronate ester is stable and can be isolated and stored for subsequent Suzuki-Miyaura cross-coupling reactions, facilitating further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below summarizes key analogues and their substituent patterns:

Compound Name Substituents (Pyrimidine Positions) Key Features References
Target Compound : 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 4-OCH₃, 6-CH₃, 5-boronic ester Balanced steric/electronic profile for coupling and drug design
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 5-boronic ester only Minimal steric hindrance; baseline for reactivity studies
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-OCH₃, 5-boronic ester Electron-withdrawing OCH₃ at position 2 alters electronic density
2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-OCH₃, 4-OCH₃, 5-boronic ester Increased electron deficiency; potential for enhanced stability
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine 2-NH₂, 5-boronic ester Amino group enables hydrogen bonding; useful in bioactive molecule design

Biological Activity

4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that combines the structural features of pyrimidines and boron-containing compounds. The unique dioxaborolane moiety enhances its reactivity and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound has a distinctive structure characterized by a pyrimidine core substituted with a methoxy group and a methyl group, along with the tetramethyl dioxaborolane group. This configuration may contribute to its biological interactions.

Structural Formula

C13H19BNO3\text{C}_{13}\text{H}_{19}\text{B}\text{N}\text{O}_{3}

The incorporation of the tetramethyl dioxaborolane moiety may enhance the compound's ability to interact with biological targets through coordination chemistry. This interaction can influence enzyme activity or alter cellular signaling pathways.

Table 1: Comparison of Biological Activities

Compound NameStructureBiological ActivityReference
4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineStructurePotential antitumor and antimicrobial
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineStructureAntimicrobial activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidineStructureAntitumor properties

Case Study: Antitumor Activity

In studies involving pyrimidine derivatives similar to 4-Methoxy-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine:

  • In vitro studies demonstrated significant inhibition of cancer cell lines.
  • Mechanistic studies indicated that these compounds may induce apoptosis in tumor cells through the activation of specific signaling pathways.

Table 2: Summary of In Vitro Studies

Study TypeCell Line TestedIC50 (µM)Observations
Cytotoxicity AssayMDA-MB-231 (Breast Cancer)0.126Significant inhibition of proliferation
Antimicrobial AssayE. coli>10Limited activity observed

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